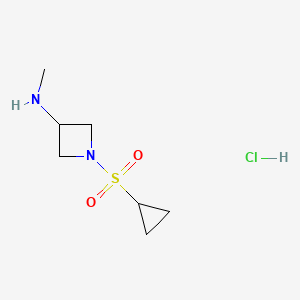

1-(cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride

Description

1-(Cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a small-molecule organic compound featuring an azetidine (4-membered nitrogen-containing ring) core substituted with a cyclopropylsulfonyl group and a methylamine moiety. The hydrochloride salt enhances its stability and solubility. Key physicochemical properties include:

- Molecular Formula: C₇H₁₄ClN₂O₂S

- Molecular Weight: ~225.52 g/mol (calculated).

The compound’s synthesis likely involves sulfonylation of N-methylazetidin-3-amine with cyclopropylsulfonyl chloride, followed by salt formation.

Properties

IUPAC Name |

1-cyclopropylsulfonyl-N-methylazetidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O2S.ClH/c1-8-6-4-9(5-6)12(10,11)7-2-3-7;/h6-8H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMMEWLEYKVTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(C1)S(=O)(=O)C2CC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride and a suitable base.

N-Methylation: The N-methylation of the azetidine ring can be achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the sulfonyl group using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Amines, thiols, and other nucleophiles under appropriate solvent and temperature conditions.

Major Products Formed

Oxidation: Oxidized derivatives with higher oxidation states.

Reduction: Reduced derivatives with lower oxidation states.

Substitution: Substituted derivatives with new functional groups introduced.

Scientific Research Applications

1-(cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes involved in disease processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl and Cyclic Amine Moieties

The following compounds share structural or functional similarities with the target molecule:

Key Structural and Functional Differences

- Ring Size and Rigidity: Azetidine (4-membered) in the target compound introduces higher ring strain and conformational restriction compared to piperidine (6-membered) in analogues like 1-(methylsulfonyl)piperidin-4-amine hydrochloride. This may enhance binding selectivity in receptor interactions .

- Substituent Effects: The cyclopropylsulfonyl group in the target compound improves metabolic stability compared to methylsulfonyl or unsubstituted sulfonamides, as cyclopropane resists oxidative degradation . Compound 15’s pyrroloquinoline scaffold and 3-chlorobenzyl group enable multi-receptor antagonism (5-HT6R/5-HT3R) and MAO-B inhibition, which the target compound lacks due to its simpler structure .

Physicochemical Properties :

- The target compound’s hygroscopicity (shared with N-methylazetidin-3-amine hydrochloride) necessitates inert-atmosphere storage, whereas bulkier analogues (e.g., Compound 15) may exhibit better stability .

- Solubility : The hydrochloride salt form enhances aqueous solubility compared to neutral sulfonamides like 1-(cyclopropylsulfonyl)piperidine-4-carbonitrile .

Biological Activity

1-(Cyclopropylsulfonyl)-N-methylazetidin-3-amine hydrochloride is a synthetic compound notable for its potential biological activity, particularly in medicinal chemistry. This compound features a cyclopropylsulfonyl group attached to an azetidine ring, which contributes to its pharmacological properties. The unique structure of this compound suggests possible applications in various therapeutic areas, including enzyme inhibition and drug delivery systems.

- Molecular Formula : C7H15ClN2O2S

- Molecular Weight : 226.73 g/mol

- CAS Number : 2098017-62-8

- Purity : Minimum 95% .

The hydrochloride salt form enhances solubility in aqueous environments, facilitating its use in biological assays and formulations.

Research indicates that the compound may exhibit significant biological activity, particularly as an inhibitor of various enzymes and receptors. The sulfonamide bond in the structure is likely to participate in nucleophilic substitution reactions, while the azetidine ring may undergo ring-opening reactions under certain conditions. These reactions are crucial for its interaction with biological targets.

Potential Applications

This compound has potential applications in:

- Pharmaceutical Development : As a drug carrier for controlled release and targeted delivery, enhancing drug bioavailability and reducing side effects.

- Enzyme Technology : Serving as a support for enzyme immobilization, improving stability and reusability in industrial processes.

- Agricultural Sciences : Used as a chitosan derivative for crop protection against pathogens and to enhance plant growth .

Comparative Analysis of Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropylsulfonyl group + Azetidine ring | Potential JAK inhibitor |

| N-Methylazetidin-3-amine | Azetidine ring only | Basic amine properties |

| Cyclopropylsulfonamide | Sulfonamide group | Antibacterial activity |

| Azetidine-based kinase inhibitors | Varies based on substituents | Kinase inhibition |

This comparison highlights the unique combination of structural elements in this compound that may confer distinct pharmacological properties compared to its analogs.

Synthesis Pathways

The synthesis of this compound involves several key steps critical for optimizing yield and purity for further biological testing. These pathways include:

- Formation of the azetidine ring.

- Introduction of the cyclopropylsulfonyl group.

- Conversion to the hydrochloride salt form.

These synthetic methods are essential for ensuring the compound's effectiveness in biological applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.